molecular formula C10H16N2O3 B2754975 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide CAS No. 1396810-77-7

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide

Cat. No. B2754975
CAS RN: 1396810-77-7
M. Wt: 212.249
InChI Key: IIIICQBVTLGCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic effects in various neurological and psychiatric disorders.

Scientific Research Applications

Oxidative Cyclization for Synthesis of Pyrrolidin-2-ones

A study detailed the oxidative cyclization of a series of N-(2-alken-1-yl)-N-(1-phenyleth-1-yl)-acetoacetamides and methoxycarbonylacetamides using Mn(OAc)3 · 2H2O and Cu(OAc)2 · H2O in acetic acid. This process leads to the formation of 1,3,4-trisubstituted pyrrolidin-2-ones as diastereomeric mixtures, which are separable by silica gel chromatography. The method provides a pathway to synthesize biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms, such as (R)- and (S)-3-pyrrolidineacetic acid, highlighting its significance in producing compounds with potential biological activity (Galeazzi, Mobbili, & Orena, 1996).

Anticancer Properties of Acetamide Derivatives

Research into novel 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol has shown cytotoxic effects on various cancer cell lines. Among the compounds synthesized, specific derivatives exhibited high cytotoxicity, particularly against PANC-1 and HepG2 cell lines, indicating the potential for these compounds in cancer treatment (Vinayak, Sudha, Lalita, & Kumar, 2014).

Cycloaddition Reactions for Pyrrolidine Derivatives

The trifluoroacetic acid-catalyzed 1,3-cycloaddition of iminium ylide to olefinic and acetylenic dipolarophiles was found to yield 3- or 3,4-substituted pyrrolidines and 2,5-dihydropyrroles. This method highlights a synthetic pathway to produce pyrrolidine derivatives, which are significant in medicinal chemistry due to their incorporation into various bioactive molecules (Terao, Kotaki, Imai, & Achiwa, 1985).

Intramolecular Allylation to Pyrrolidin-2-ones

A new approach for the synthesis of 3,4-disubstituted pyrrolidin-2-ones via palladium(0)-catalyzed cyclization has been developed. This process relies on generating stabilized acetamide enolate anions and a pi-allyl-palladium appendage, showing a novel method for the efficient synthesis of gamma-lactams and pyrrolidin-2-ones with total diastereoselection (Giambastiani, Pacini, Porcelloni, & Poli, 1998).

properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-15-6-9(13)11-7-4-10(14)12(5-7)8-2-3-8/h7-8H,2-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIICQBVTLGCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1CC(=O)N(C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide

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